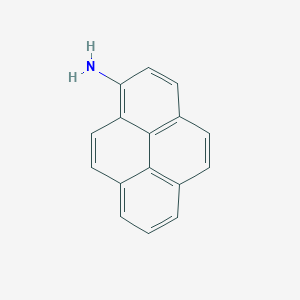
1-Pyrenamin
Cat. No. B158619
Key on ui cas rn:
1606-67-3
M. Wt: 217.26 g/mol
InChI Key: YZVWKHVRBDQPMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07964721B2
Procedure details


3,6-dioxaoctanedioic acid (0.28 mmol) was dispersed in 100 ml of dichloromethane (CH2Cl2) in which 0.1 ml of oxalyl chloride ((COCl)2) and 15 μl of DMF were added, to prepare a solution. After the solution was stirred at ambient temperature for 4 hours, volatiles were removed from the solution and the residue was re-dissolved in a small amount of dichloromethane. After the solution was added slowly to dichloromethane solution in which 152 mg (0.70 mmol) of 1-aminopyrene and 0.2 ml (1.4 mmol) of triethylamine were dissolved, the solution was reacted at ambient temperature for 4 hours and the volatiles were removed. And then, the resulting product was partitioned between water and dichloromethane and the organic phase was separated and washed with water; the solvent was removed from the obtained organic phase; and then, re-crystallization was carried out with a solvent combination of dichloromethane and methanol. The target product, a pyrene compound of 3,6-dioctanedioic acid was obtained (reddish green solid, yield: 65%).







Name
Yield
65%

Identifiers


|
REACTION_CXSMILES
|
C(O)(=O)COCCOCC(O)=O.C(Cl)(=O)C(Cl)=O.N[C:20]1[C:33]2[C:34]3=[C:35]4[C:30](=[CH:31][CH:32]=2)[CH:29]=[CH:28][CH:27]=[C:26]4[CH:25]=[CH:24][C:23]3=[CH:22][CH:21]=1.C(N(CC)CC)C>ClCCl.CN(C=O)C>[CH:27]1[C:26]2[C:35]3=[C:34]4[C:23](=[CH:24][CH:25]=2)[CH:22]=[CH:21][CH:20]=[C:33]4[CH:32]=[CH:31][C:30]3=[CH:29][CH:28]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.28 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(COCCOCC(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
0.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
15 μL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
152 mg
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=C2C=CC3=CC=CC4=CC=C1C2=C34
|
|
Name
|
|
|
Quantity
|
0.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After the solution was stirred at ambient temperature for 4 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to prepare a solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
volatiles were removed from the solution
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was re-dissolved in a small amount of dichloromethane
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
were dissolved
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solution was reacted at ambient temperature for 4 hours
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the volatiles were removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
And then, the resulting product was partitioned between water and dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phase was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed from the obtained organic phase
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
and then, re-crystallization
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC=C2C=CC3=CC=CC4=CC=C1C2=C34
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 65% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
